16(S)-Hete

説明

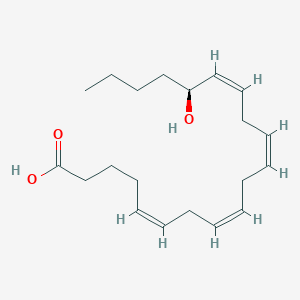

16(S)-Hete is a hydroxyeicosatetraenoic acid (HETE) found in the human body. It is a product of the cytochrome P450 (CYP) enzyme family and is involved in a variety of physiological processes. HETEs are important in the regulation of inflammation, cell growth, and the development of cancer. This compound is the most abundant HETE found in the human body and is found in the highest concentrations in the lungs, liver, and kidneys.

科学的研究の応用

Vasoactive Role in Renal Function : 16(S)-HETE has been studied in the context of its vasoactive properties and the effect on renal function. Excess production of certain HETEs, like 20-HETE, which constricts the renal vasculature, is linked to renal functional disturbances in patients with hepatic cirrhosis. Although the focus was on 20-HETE, the study mentions the presence of 16-HETE and other subterminal HETEs, highlighting their potential role in renal circulation and fluid volume regulation (Sacerdoti et al., 1997).

Inflammation and Immune Response : this compound has been identified as a product of arachidonic acid metabolism in human polymorphonuclear leukocytes (PMNL). This suggests a role in the immune response, particularly in the formation of metabolites that may participate in inflammation and other immune processes. The study specifically observed 16(R)-HETE, a stereoisomer of this compound, indicating the complex nature of these compounds in biological systems (Bednar et al., 2000).

Cell Signaling and Growth : Hydroxyeicosatetraenoic acids, including 16-HETE, are involved in modulating cell signaling and physiological cell growth. They can be released by the action of growth factors and cytokines and can reach concentrations that modulate the functions of these factors. HETEs' effects can occur through receptor or non-receptor mechanisms, affecting processes like apoptosis, angiogenesis, cancer cell proliferation, and metastasis (Moreno, 2009).

Enantioselective Substrate Specificity : Research on 15-lipoxygenases has revealed a pronounced enantioselectivity for substrates like 16-HETE. This provides insights into the substrate alignment at the enzyme's active site and its impact on the catalytic mechanism. Understanding this enantioselectivity has implications for comprehending the broader role of HETEs in biological systems and their potential therapeutic applications (Ivanov et al., 2004).

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-IFOZKBMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dietary intervention impact 16(S)-HETE levels in individuals with NAFLD and PCOS?

A1: Interestingly, the provided studies offer differing insights into the relationship between dietary intervention and this compound levels.

- In the NAFLD study [], This compound levels were not significantly affected by the dietary intervention, regardless of the degree of weight loss. This suggests that this compound may not be a sensitive biomarker for monitoring dietary intervention success in this population.

- Conversely, the PCOS study [] found that a 3-month calorie-restricted, low glycemic index diet led to a significant increase in the levels of several pro-inflammatory mediators, including this compound, in women with PCOS. This increase brought their levels closer to those observed in the healthy control group. The authors suggest that this increase could indicate the activation of dormant inflammatory pathways in response to the dietary intervention.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)